Technical Documentation Center
Azetidine-3-sulfonamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Preparation and Dissolution of Azetidine-3-Sulfonamide for In Vitro Cell Culture Assays
Application Note: Preparation and Dissolution of Azetidine-3-Sulfonamide for In Vitro Cell Culture Assays
Introduction & Mechanistic Overview
Azetidine-3-sulfonamide (typically supplied as a hydrochloride salt) is a highly versatile small-molecule building block. It is prominently featured in the synthesis of advanced pharmacological agents, including Janus kinase (JAK) inhibitors[1][2] and NLRP3 inflammasome inhibitors[3][4]. The azetidine ring provides conformational rigidity and moderate steric bulk, while the sulfonamide moiety acts as a crucial hydrogen-bond donor/acceptor, enhancing target binding affinity.
When transitioning these compounds into in vitro cell culture assays (e.g., peripheral blood mononuclear cell (PBMC) assays or fibroblast-like synoviocyte (FLS) proliferation assays), achieving complete dissolution without compromising cellular viability is paramount. Due to the ionic nature of the hydrochloride salt and the polarity of the sulfonamide group, direct dissolution in aqueous cell culture media often leads to localized precipitation or incomplete solubilization at high concentrations. Therefore, a two-step dissolution strategy utilizing Dimethyl sulfoxide (DMSO) as a master solvent is required.
Physicochemical Properties
Understanding the physicochemical properties of azetidine-3-sulfonamide is the first step in designing a self-validating dissolution protocol. All quantitative data is summarized below to guide molarity calculations.
| Property | Value / Description |
| Chemical Name | Azetidine-3-sulfonamide hydrochloride |
| CAS Number | 1909318-76-8 |
| Molecular Formula | C3H9ClN2O2S |
| Molecular Weight | 172.64 g/mol [5] |
| Appearance | White to off-white solid/powder |
| Primary Solvent | 100% DMSO (Highly soluble, >30 mM) |
| Storage (Powder) | -20°C, desiccated and protected from light |
| Storage (Stock Solution) | -80°C in single-use aliquots (Avoid freeze-thaw) |
Causality in Solvent Selection and Toxicity Control
Why DMSO? DMSO is an amphiphilic aprotic solvent. It effectively disrupts the crystal lattice of the azetidine-3-sulfonamide hydrochloride salt by solvating both the polar sulfonamide head and the organic azetidine ring. Unlike protic solvents (like water or ethanol) which might struggle to achieve high molarity stock solutions without heating (which risks thermal degradation), 100% DMSO ensures rapid and complete solubilization at room temperature.
The 0.1% Toxicity Threshold: While DMSO is an excellent solvent, it is highly membrane-permeable and can induce significant transcriptomic alterations, apoptosis, and degradation of cell membrane adhesion proteins at high concentrations[6][7]. Extensive live-cell imaging and MTT assays demonstrate that DMSO concentrations above 0.1% (v/v) significantly inhibit cell proliferation and alter baseline cellular phenotypes[6][7]. Therefore, the experimental design must ensure that the final concentration of DMSO in the cell culture well never exceeds 0.1%.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system : by strictly controlling the solvent concentration and running parallel vehicle controls, researchers can definitively attribute biological responses to the azetidine-3-sulfonamide compound rather than solvent artifacts.
Phase 1: Generation of a 30 mM Master Stock
-
Equilibration : Allow the vial of azetidine-3-sulfonamide hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Prevents ambient moisture condensation on the hygroscopic powder, which would alter the effective molecular weight and degrade the compound over time.
-
-
Weighing : Weigh exactly 5.18 mg of azetidine-3-sulfonamide hydrochloride in a sterile environment.
-
Dissolution : Add 1.0 mL of sterile, cell-culture grade 100% DMSO to the powder.
-
Agitation : Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.
-
Aliquoting : Divide the 30 mM master stock into 50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.
-
Causality: Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric water, causing gradual hydrolysis and precipitation of the compound.
-
Phase 2: Serial Dilution and Media Preparation
To achieve a final assay concentration of 30 µM (a typical upper limit for in vitro screening) while maintaining ≤0.1% DMSO:
-
Intermediate Stock : Dilute the 30 mM master stock 1:100 in pre-warmed (37°C) complete cell culture media (e.g., DMEM or RPMI + 10% FBS) to create a 300 µM intermediate solution (containing 1% DMSO).
-
Causality: Pre-warming the media prevents the "solvent crash" effect, where the sudden drop in temperature and solubility causes the hydrophobic portions of the molecule to instantly precipitate out of solution.
-
-
Final Assay Dilution : Dilute the 300 µM intermediate solution 1:10 in the final cell culture well (e.g., add 10 µL of intermediate to 90 µL of media containing cells).
-
Result : The final concentration is 30 µM azetidine-3-sulfonamide in 0.1% DMSO.
Phase 3: Vehicle Control Implementation (Self-Validation)
-
Critical Step : Prepare a vehicle control by adding 100% DMSO to media following the exact same dilution scheme (1:100, then 1:10). The vehicle control must contain exactly 0.1% DMSO.
-
Causality: This isolates the pharmacological effect of azetidine-3-sulfonamide from the baseline cytotoxicity of the solvent, validating the integrity of the assay[6].
-
Visualizations
Step-by-step workflow for dissolving azetidine-3-sulfonamide while maintaining ≤0.1% DMSO.
Mechanistic role of azetidine-3-sulfonamide derivatives in inhibiting the JAK/STAT signaling pathway.
Quality Control & Troubleshooting
-
Issue: Cloudiness upon adding stock to media.
-
Causality: The compound is experiencing a solvent crash due to cold media or a too-rapid shift in polarity.
-
Solution: Ensure the cell culture media is pre-warmed to 37°C. Add the DMSO stock dropwise while gently vortexing the media to ensure rapid dispersal.
-
-
Issue: High variance in cell viability between biological replicates.
-
Causality: Inconsistent DMSO concentrations across wells or localized DMSO toxicity before the solvent diffuses.
-
Solution: Never add 100% DMSO directly to the cells. Always perform the intermediate dilution in a separate tube to create a homogenous solution before transferring to the cell plate.
-
References
-
3 (Source: Google Patents) 2.4 (Source: Google Patents) 3.5 (Source: Sigma-Aldrich) 4.6 (Source: MDPI) 5.7 (Source: Nikon)
-
1 (Source: Google Patents)
-
2 (Source: Google Patents)
Sources
- 1. CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors - Google Patents [patents.google.com]
- 2. US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents [patents.google.com]
- 3. CA3067410A1 - Novel sulfonamide carboxamide compounds - Google Patents [patents.google.com]
- 4. US11465992B2 - Sulfonamide carboxamide compounds - Google Patents [patents.google.com]
- 5. azetidine-3-sulfonamide hydrochloride | 1909318-76-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
A Robust HPLC Method for Purity Determination of Azetidine-3-sulfonamide
A Robust HPLC Method for Purity Determination of Azetidine-3-sulfonamide
Application Note & Protocol
Abstract: This application note describes the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of azetidine-3-sulfonamide, a small, polar, and weakly UV-absorbing compound. Traditional reversed-phase chromatography struggles with adequate retention for such molecules. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive, step-by-step protocol, from method development strategy to validation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction: The Analytical Challenge
Azetidine-3-sulfonamide is a key building block in pharmaceutical development. Its small size, high polarity due to the azetidine ring and sulfonamide group, and lack of a significant UV chromophore present a considerable challenge for purity analysis using conventional HPLC methods.[1] Standard C18 reversed-phase columns often result in poor or no retention, leading to inaccurate quantification of the main component and its potential impurities.[2]
The objective of this work was to develop a reliable and robust HPLC method capable of retaining and separating azetidine-3-sulfonamide from its potential impurities, ensuring accurate purity assessment critical for quality control in drug development.
Method Development Strategy: Choosing the Right Tools
Given the hydrophilic nature of azetidine-3-sulfonamide, a retention mechanism other than hydrophobic interaction is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[3][4]
2.1. Chromatographic Mode Selection: HILIC
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. This is in contrast to reversed-phase chromatography where the elution order is generally reversed.[3]
2.2. Column Selection
A bare silica-based HILIC column was chosen for initial development. Silica columns in HILIC mode offer a combination of hydrophilic partitioning and ion-exchange mechanisms, providing unique selectivity for polar analytes.
2.3. Mobile Phase Optimization
The mobile phase consists of acetonitrile (the weak solvent) and an aqueous buffer (the strong solvent).[6] The buffer's pH and concentration are critical parameters. For azetidine-3-sulfonamide, which contains a basic secondary amine (pKa of the conjugate acid is ~11.29) and an acidic sulfonamide group, pH control is essential to ensure consistent ionization and peak shape.[1] A buffer of ammonium formate was selected due to its volatility, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed.
2.4. Detector Selection
Due to the weak UV absorbance of the azetidine moiety, a standard UV detector might lack the required sensitivity for impurity analysis. An Evaporative Light Scattering Detector (ELSD) was chosen as a more universal detection method.[7] ELSD is suitable for non-volatile analytes and is not dependent on the presence of a chromophore.[8][9] The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[10]
Caption: Method development decision workflow.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Azetidine-3-sulfonamide reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
3.2. Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid, pH ~3.0 |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | ELSD (Evaporative Light Scattering Detector) |
| ELSD Drift Tube | 60 °C |
| Nebulizer Gas | Nitrogen, 40 psi |
3.3. Preparation of Solutions
-
Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Add 1 mL of formic acid and mix well.
-
Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of Mobile Phase A.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
Standard Solution (1.0 mg/mL): Accurately weigh about 10 mg of azetidine-3-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.
3.4. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor (Tf): ≤ 2.0
-
Relative standard deviation (RSD) of the peak area: ≤ 2.0%
Method Validation Overview
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13]
4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by analyzing a placebo and a spiked sample.
4.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
4.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It can be determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample with known amounts of the analyte.
4.4. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
4.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Workflow for analytical method validation.
Conclusion
The described HILIC-ELSD method provides a robust and reliable solution for the purity analysis of the highly polar compound, azetidine-3-sulfonamide. The method demonstrates excellent retention and is suitable for separating the main component from potential impurities. By following the detailed protocol and validation guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical results.
References
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]
-
Title: ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis Source: LinkedIn URL: [Link]
-
Title: Hydrophilic interaction chromatography - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Evaporative light scattering detector - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]
-
Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]
-
Title: Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism Source: ResearchGate URL: [Link]
-
Title: azetidine-3-sulfonamide hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: So, how does an ELSD work? Source: Biotage URL: [Link]
-
Title: What are Evaporative Light-Scattering Detectors? Source: Peak Scientific URL: [Link]
-
Title: The principles of ELSD Source: Peak Scientific URL: [Link]
-
Title: Separation of Antibiotics in Mixed-mode chromatography Source: SIELC Technologies URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: EMA URL: [Link]
-
Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns Source: Agilent URL: [Link]
-
Title: Polar Compounds Source: SIELC Technologies URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: hplctoday URL: [Link]
-
Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: semanticscholar.org URL: [Link]
-
Title: Azetidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chemical Properties of Azetidine (CAS 503-29-7) Source: Cheméo URL: [Link]
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. peakscientific.com [peakscientific.com]
- 10. biotage.com [biotage.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
Technical Notes & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of Azetidine-3-Sulfonamides
Technical Support Center: Optimizing Cross-Coupling Reactions of Azetidine-3-Sulfonamides
Welcome to our dedicated technical support center for the optimization of reaction conditions for the cross-coupling of azetidine-3-sulfonamides. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this unique and valuable scaffold. The inherent ring strain of the azetidine core, combined with the electronic properties of the sulfonamide moiety, presents a distinct set of challenges and opportunities in modern synthetic chemistry.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles that govern these reactions. By understanding the "why" behind the experimental choices, you will be better equipped to troubleshoot and optimize your specific cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of azetidine-3-sulfonamides, presented in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I am attempting a Buchwald-Hartwig N-arylation of my azetidine-3-sulfonamide with an aryl bromide, but I am observing very low conversion to the desired product, with the starting materials largely remaining. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in the N-arylation of azetidine-3-sulfonamides is a common hurdle, often stemming from the reduced nucleophilicity of the sulfonamide nitrogen and potential catalyst inhibition. Here is a systematic approach to diagnosing and resolving this issue:
1. Catalyst System Inactivity:
-
Palladium(0) Generation: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.
-
Troubleshooting:
-
Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃.
-
The use of modern palladacycle precatalysts (e.g., G3 or G4 type) can also ensure efficient generation of the active catalyst.[1]
-
-
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For weakly nucleophilic sulfonamides, bulky, electron-rich phosphine ligands are often required.[2]
-
Troubleshooting:
-
-
Catalyst Decomposition: The formation of palladium black (a black precipitate) is a clear indicator of catalyst decomposition, leading to a stall in the reaction.[5] This can be caused by impurities or suboptimal conditions.
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and rigorously degassed to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst.[5]
-
Increase ligand-to-palladium ratio to better stabilize the catalytic species.
-
-
2. Inadequate Base Strength or Solubility:
-
Sulfonamide Deprotonation: The N-H of a sulfonamide is less acidic than that of an amide, and a sufficiently strong base is required to generate the corresponding nitrogen anion for the coupling reaction.
-
Troubleshooting:
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]
-
If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough to deprotonate the sulfonamide effectively.
-
-
-
Base Solubility: The solubility of the base in the reaction solvent can significantly impact its effectiveness.
-
Troubleshooting:
-
Consider the solvent system. While toluene and dioxane are common, sometimes a more polar solvent or the addition of a co-solvent can improve base solubility.
-
-
3. Azetidine Ring-Related Issues:
-
Steric Hindrance: The azetidine ring, although small, can create steric hindrance around the sulfonamide nitrogen, impeding its approach to the palladium center.
-
Troubleshooting:
-
Employing ligands with larger bite angles, such as Xantphos, can sometimes overcome steric challenges.[7]
-
Ensure the N-protecting group on the azetidine is not excessively bulky, if applicable.
-
-
Issue 2: Observation of Ring-Opened Side Products
Question: My LC-MS analysis shows a significant peak corresponding to a ring-opened product of my azetidine-3-sulfonamide. What reaction conditions are promoting this side reaction, and how can I suppress it?
Answer:
The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, a process that can be inadvertently promoted under certain cross-coupling conditions.[7]
1. Acidic Conditions:
-
Protonation of Azetidine Nitrogen: Traces of acid can protonate the azetidine nitrogen, which significantly activates the ring towards nucleophilic attack.[7]
-
Troubleshooting:
-
Ensure all reagents and solvents are free from acidic impurities.
-
Use a non-coordinating base to scavenge any adventitious acid.
-
If your starting material is a salt (e.g., HCl salt), ensure it is fully neutralized before the reaction.
-
-
2. High Reaction Temperatures:
-
Thermal Decomposition: Elevated temperatures can provide the activation energy needed to overcome the barrier for ring-opening.[7]
-
Troubleshooting:
-
Screen lower reaction temperatures (e.g., 60-80 °C) for longer reaction times.
-
The use of a more active catalyst system (e.g., a palladacycle precatalyst) may allow for efficient coupling at lower temperatures.[1]
-
-
3. Choice of N-Protecting Group:
-
Protecting Group Stability: The nature of the substituent on the azetidine nitrogen can influence its stability. While electron-withdrawing groups can sometimes stabilize the ring, certain protecting groups can participate in intramolecular decomposition pathways.[8]
-
Troubleshooting:
-
If the azetidine nitrogen is unprotected, consider installing a robust protecting group like a carbamate (e.g., Boc, Cbz) or another sulfonyl group. N-sulfonylated azetidines are generally stable under neutral or basic conditions.[8]
-
Avoid protecting groups that are labile under the reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for functionalizing the sulfonamide of azetidine-3-sulfonamide?
A1: The Buchwald-Hartwig amination is the most widely employed and versatile method for the N-arylation or N-vinylation of sulfonamides.[9] This palladium-catalyzed reaction offers a broad substrate scope and generally proceeds under conditions that can be optimized to be compatible with the azetidine ring.[10] While copper-catalyzed Chan-Lam couplings are also an option for N-arylation, they often require higher temperatures which can be detrimental to the azetidine moiety.
Q2: What is the optimal choice of solvent for these reactions?
A2: The choice of solvent is crucial and can significantly impact reaction efficiency.
-
Aprotic, non-polar to moderately polar solvents are generally preferred.
-
Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig reactions.[9]
-
Tetrahydrofuran (THF) can also be effective.
-
It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[5]
Q3: How do I choose the appropriate base for my reaction?
A3: The base plays a dual role: it deprotonates the sulfonamide and facilitates the catalytic cycle.
-
Strong, non-nucleophilic bases are typically required for the deprotonation of the weakly acidic sulfonamide N-H.
-
Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[6]
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive aryl halides, and are sometimes milder on sensitive functional groups.[2] The optimal base should be determined empirically for your specific substrate combination.
Q4: Can I use aryl chlorides as coupling partners?
A4: Aryl chlorides are more challenging electrophiles than aryl bromides or iodides due to the strength of the C-Cl bond. However, modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands like XPhos , SPhos , and their palladacycle precatalysts, have shown remarkable efficiency in activating aryl chlorides. Expect to use higher catalyst loadings and potentially higher temperatures compared to reactions with aryl bromides.
Q5: My desired product appears to be unstable during workup or purification. What precautions should I take?
A5: N-Aryl azetidine-3-sulfonamides can be sensitive to acidic conditions.
-
Workup: Avoid acidic aqueous washes (e.g., NH₄Cl) if possible. A neutral water wash followed by brine is generally safer.
-
Purification: When performing silica gel chromatography, it is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes) and then flushing with the eluent alone before loading your sample. This will prevent on-column decomposition of the product.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Azetidine-3-Sulfonamide
This protocol provides a robust starting point for the optimization of your specific reaction.
Materials:
-
Azetidine-3-sulfonamide derivative (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the azetidine-3-sulfonamide, aryl halide, palladium precatalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (potentially pre-treated with triethylamine).
Data Presentation
Table 1: Recommended Starting Conditions for Ligand and Base Screening
| Ligand (L1) | Base (B1) | Base (B2) | Base (B3) |
| XPhos | NaOtBu | K₃PO₄ | LHMDS |
| SPhos | NaOtBu | K₃PO₄ | LHMDS |
| tBuXPhos | NaOtBu | K₃PO₄ | LHMDS |
| RuPhos | NaOtBu | K₃PO₄ | LHMDS |
General Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Aryl Bromide (1.2 equiv), Azetidine-3-sulfonamide (1.0 equiv), Base (2.0 equiv), Toluene (0.1 M), 100 °C, 12-24 h.
Visualizations
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low conversion in azetidine-3-sulfonamide cross-coupling.
References
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
-
ResearchGate. (2023). Stability of different azetidine esters. [Link]
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Cernak, T., et al. (2016). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Organic Letters, 18(15), 3646-3649. [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
-
Zhang, Y., et al. (2024). Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters. [Link]
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Gámez-Montaño, R., & Gemoets, H. P. L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3349-3363. [Link]
-
Ackermann, L., & Gande, V. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, 1(7), 935-945. [Link]
-
ResearchGate. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]
-
Kotecki, B. J., et al. (2007). A New Strategy for the Synthesis of Benzylic Sulfonamides: Palladium-Catalyzed Arylation and Sulfonamide Metathesis. The Journal of Organic Chemistry, 72(21), 8031–8038. [Link]
-
Gámez-Montaño, R., & Gemoets, H. P. L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3349-3363. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions. [Link]
-
Sun, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]
-
Wang, L., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 7(1), 113-118. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297. [Link]
-
Organometallics. (2022). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. [Link]
-
Yudin, A. K., & D'Souza, A. (2011). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic letters, 13(15), 4052-4055. [Link]
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Sun, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. [Link]
-
Ackermann, L., & Gande, V. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, 1(7), 935-945. [Link]
-
Zhang, Y., et al. (2024). Sulfonamides as N-Centered Radical Precursors for C-N Coupling Reactions To Generate Amidines. Organic Letters. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297. [Link]
-
Shekhar, S., et al. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
-
Liu, G., et al. (2024). Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes: Access to Primary N-Alkyl Sulfamides by the SuFEx Reaction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. [Link]
-
National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
R Discovery. (2007). Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine. [Link]
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Technical Support Center: Strategies for Reducing Impurities in Azetidine-3-sulfonamide Chromatography Purification
Technical Support Center: Strategies for Reducing Impurities in Azetidine-3-sulfonamide Chromatography Purification
Welcome to the technical support center for the chromatographic purification of azetidine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurity removal during the purification of this critical structural motif. Azetidine-containing compounds are increasingly prevalent in medicinal chemistry, and their unique strained-ring structure presents specific purification challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your azetidine-3-sulfonamide compounds.
Troubleshooting Guide: Common Impurity Issues and Solutions
This section addresses specific problems you may encounter during the purification of azetidine-3-sulfonamide and provides actionable solutions based on established chromatographic principles.
Issue 1: Co-elution of a Closely Related Impurity with the Main Product Peak
Symptoms: You observe a shoulder on your main product peak or a broad, poorly resolved peak in your chromatogram, suggesting the presence of an impurity with a very similar polarity to your target compound.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Selectivity: The chosen solvent system may not be sufficient to differentiate between your product and the impurity.
-
Actionable Advice:
-
Introduce a Different Solvent: If using a standard two-solvent system (e.g., hexane/ethyl acetate in normal phase or acetonitrile/water in reversed-phase), try incorporating a third solvent with different properties (e.g., methanol, isopropanol, or dichloromethane in small percentages) to alter the selectivity.
-
Employ Gradient Elution: A shallow gradient that slowly changes the mobile phase composition around the elution point of your compound can significantly enhance the resolution of closely eluting species.[3][4]
-
Adjust Mobile Phase pH: For ionizable compounds like sulfonamides, modifying the pH of the mobile phase can dramatically alter retention and selectivity.[3][4][5] Experiment with small additions of modifiers like formic acid or acetic acid (for reversed-phase) or triethylamine (for normal phase) to control the ionization state of your compound and impurities.
-
-
-
Unsuitable Stationary Phase: The stationary phase may not be providing the necessary interaction differences to separate the compounds.
-
Actionable Advice:
-
Switch Stationary Phase Chemistry: If a standard C18 column is failing in reversed-phase, consider a phenyl-hexyl or a polar-embedded phase for alternative selectivity. For normal phase, switching from silica to an alumina or a diol-bonded phase can be effective.[5]
-
Consider Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) and can be highly effective for separating complex mixtures of polar and non-polar compounds.[6][7][8][9] A C12-diol mixed-mode column has shown success in separating various sulfonamides.[4][5]
-
-
-
Presence of Diastereomers: If your synthesis can produce diastereomers, they often have very similar polarities and can be challenging to separate.
-
Actionable Advice:
-
Chiral Chromatography: If the impurity is a diastereomer or enantiomer, chiral chromatography is the most effective solution. Polysaccharide-based chiral stationary phases (CSPs) are often successful for separating chiral azetidine derivatives.[10][11][12]
-
Derivatization: In some cases, derivatizing the mixture to create compounds with greater structural differences can facilitate separation on a standard column.
-
-
Issue 2: Presence of Highly Polar Impurities in the Final Product
Symptoms: Your purified product shows impurities that elute very early in reversed-phase chromatography or remain at the baseline in normal-phase chromatography. These could be starting materials, reagents, or polar byproducts.
Potential Causes & Solutions:
-
Ineffective Removal of Water-Soluble Components: Standard organic solvent extractions during workup may not completely remove highly polar impurities.
-
Actionable Advice:
-
Aqueous Washes: Ensure your workup includes thorough washes with water, brine, and potentially a pH-adjusted aqueous solution to remove acidic or basic impurities.
-
Liquid-Liquid Extraction (LLE): Optimize your LLE protocol by adjusting the pH of the aqueous phase to ensure your product is in the organic layer while ionizable impurities remain in the aqueous layer.
-
-
-
Inappropriate Chromatographic Mode: The chosen chromatography mode may not be suitable for retaining and separating highly polar compounds.
-
Actionable Advice:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[8][13][14][15][16][17] It uses a polar stationary phase (like silica or amide) with a high organic content mobile phase, providing good retention for polar analytes that are poorly retained in reversed-phase.[13][14][16][17]
-
Ion-Exchange Chromatography (IEX): If the polar impurities are charged, IEX can be a powerful tool for their removal.[8]
-
-
Issue 3: Product Degradation on the Chromatography Column
Symptoms: You observe the appearance of new impurity peaks during the purification process, or you experience low recovery of your target compound. The strained azetidine ring can be susceptible to ring-opening under certain conditions.[1][18][19][20]
Potential Causes & Solutions:
-
Acidic or Basic Stationary Phase: The silica gel surface can be acidic and may catalyze the degradation of sensitive compounds.
-
Actionable Advice:
-
Use Deactivated Silica: Employ a deactivated or end-capped stationary phase to minimize interactions with acidic silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine or pyridine into your mobile phase can neutralize the acidic sites on the silica gel.
-
Consider an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for acid-sensitive compounds.
-
-
-
Harsh Mobile Phase Conditions: The use of strong acids or bases in the mobile phase can lead to product decomposition.
-
Actionable Advice:
-
Use Weaker Acid/Base Modifiers: If a pH modifier is necessary, opt for weaker acids (e.g., acetic acid instead of trifluoroacetic acid) or bases.
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving adequate separation to reduce the time your compound is exposed to potentially harsh conditions.
-
-
-
On-Column Ring-Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[1][18][19]
-
Actionable Advice:
-
Avoid Nucleophilic Solvents: Be cautious with nucleophilic solvents like methanol in your mobile phase if your compound is particularly sensitive. Consider less nucleophilic alternatives like isopropanol.
-
Temperature Control: Perform the purification at room temperature or even at reduced temperatures if your compound is thermally labile.
-
-
Issue 4: Poor Peak Shape (Tailing or Fronting)
Symptoms: Your product peak is asymmetrical, exhibiting tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
Potential Causes & Solutions:
-
Column Overload: Loading too much sample onto the column is a common cause of peak fronting.
-
Actionable Advice:
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
-
-
-
Secondary Interactions with the Stationary Phase: Peak tailing can occur due to strong, non-ideal interactions between the analyte and active sites on the stationary phase (e.g., silanol groups on silica).
-
Actionable Advice:
-
Add a Mobile Phase Modifier: As mentioned for degradation, adding a small amount of a competing compound (like triethylamine for a basic analyte) can block these active sites and improve peak shape.
-
Use a High-Purity, End-Capped Stationary Phase: These phases have fewer residual silanol groups, leading to more symmetrical peaks.
-
-
-
Inappropriate Mobile Phase pH: If your compound can exist in multiple ionization states at the mobile phase pH, this can lead to peak tailing.
-
Actionable Advice:
-
Adjust pH: Buffer the mobile phase to a pH that is at least 2 units away from the pKa of your compound to ensure it exists predominantly in a single form.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel azetidine-3-sulfonamide?
A1: A systematic approach is best. Start with Thin Layer Chromatography (TLC) to screen various solvent systems in normal phase (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol).[4] For reversed-phase, start with a broad gradient of water/acetonitrile with 0.1% formic acid on a C18 column.[21] The TLC or initial gradient run will give you a good indication of your compound's polarity and help you select a suitable mobile phase for preparative chromatography.
Q2: My azetidine-3-sulfonamide is very polar and doesn't retain on a C18 column. What should I do?
A2: This is a common challenge with polar molecules.[7][15][22] You have several options:
-
100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions, which can increase the retention of polar compounds.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[8][13][14][16][17] A bare silica, amide, or amino-based column with a high acetonitrile concentration in the mobile phase will likely provide good retention.[14][16]
-
Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can also be very effective.[6][7][8][9]
Q3: How can I confirm the identity of an unknown impurity?
A3: To identify an unknown impurity, you will need to use spectroscopic techniques. The most common workflow is to collect the fraction containing the impurity and analyze it by:
-
Mass Spectrometry (MS): This will provide the molecular weight of the impurity.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will give you structural information to elucidate the impurity's chemical structure.[18] Comparing this data to the structures of potential starting materials, reagents, and likely byproducts or degradation products will often lead to a positive identification.
Q4: Can I use supercritical fluid chromatography (SFC) for the purification of azetidine-3-sulfonamide?
A4: Yes, SFC can be an excellent alternative to HPLC for the purification of sulfonamides. It often provides different selectivity and can be faster and use less organic solvent. A study has shown successful separation of eight different sulfonamides using SFC with coupled aminopropyl and silica columns and a methanol/CO2 gradient.[23]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 5. researchgate.net [researchgate.net]
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- 9. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 10. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. JSM Central | Open Access Scientific Journals & Research Publishing Platform [jsmcentral.org]
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- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanobioletters.com [nanobioletters.com]
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- 23. academic.oup.com [academic.oup.com]
Reference Data & Comparative Studies
Validating Azetidine-3-Sulfonamide Binding Affinity via Surface Plasmon Resonance (SPR): A Comparative Guide
Validating Azetidine-3-Sulfonamide Binding Affinity via Surface Plasmon Resonance (SPR): A Comparative Guide
As drug discovery pivots toward highly optimized, target-specific interventions, validating the binding kinetics of novel small molecules is paramount. Metalloenzymes like Carbonic Anhydrase II (CAII) are classic targets for sulfonamide-based inhibitors. However, traditional flexible sulfonamides often suffer from rapid dissociation rates, limiting their in vivo efficacy.
This guide objectively compares the binding performance of a conformationally restricted Azetidine-3-sulfonamide scaffold against traditional alternatives (Acetazolamide, 4-Carboxybenzene sulfonamide, and Sulphanilamide). By leveraging Surface Plasmon Resonance (SPR), we move beyond static endpoint assays to reveal the real-time kinetic advantages—specifically target residence time—of the azetidine modification.
Mechanistic Rationale: The Azetidine-3-Sulfonamide Advantage
Traditional aliphatic or bulky aromatic sulfonamides often incur a significant entropic penalty upon entering a rigid enzyme active site. The incorporation of an azetidine ring has been heavily validated in medicinal chemistry to improve binding affinities by restricting molecular conformation and addressing physicochemical liabilities 1.
The four-membered, nitrogen-containing azetidine ring acts as a rigid vector, pre-organizing the sulfonamide pharmacophore. According to transition state thermodynamics, this pre-organization reduces the loss of conformational entropy ( −TΔS ) during the binding event. The direct kinetic consequence is a significantly decreased dissociation rate ( kd ), which extends the drug-target residence time.
Fig 1: Thermodynamic rationale for improved binding affinity of azetidine-3-sulfonamides.
Analytical Superiority: Why SPR for Small Molecule Validation?
Endpoint assays (like ELISA or enzymatic inhibition) yield IC50 values, which are highly dependent on assay conditions and substrate concentrations. Surface Plasmon Resonance (SPR) directly detects changes in refractive index resulting from mass changes at the sensor surface, providing a powerful label-free method for small molecule detection 2.
Because SPR measurements are mass-based and reflect the proportional amount of analyte bound in real-time, they enable the precise extraction of both association ( ka ) and dissociation ( kd ) rate constants 3. This allows us to differentiate between two compounds that may have the same overall affinity ( KD ) but vastly different residence times.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our kinetic data, the following Multi-Cycle Kinetics (MCK) protocol is designed as a self-validating system . It employs a dual-channel setup to subtract bulk solvent shifts and utilizes a known clinical standard (Acetazolamide) to verify surface activity prior to testing the novel azetidine-3-sulfonamide.
Step-by-Step Methodology
-
Sensor Chip Preparation & Activation
-
Action: Dock a CM5 (carboxylated dextran) sensor chip. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Causality: This activates the surface carboxyl groups into highly reactive succinimide esters, preparing them to covalently bind primary amines on the target protein. Covalent coupling prevents baseline drift caused by ligand leaching.
-
-
Target Immobilization (CAII)
-
Action: Dilute CAII to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5) and inject over the active channel (Fc2) to achieve ~4000 Response Units (RU). Leave the reference channel (Fc1) blank.
-
Causality: The isoelectric point (pI) of CAII is ~5.9. Using a pH 4.5 buffer ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix. The blank Fc1 channel is critical: small molecules generate very low RU signals, and Fc1 allows us to subtract the massive bulk refractive index shifts caused by DMSO in the compound buffer.
-
-
Surface Blocking
-
Action: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both Fc1 and Fc2.
-
Causality: Deactivates any remaining succinimide esters, preventing non-specific covalent binding of the analytes during the kinetic runs.
-
-
Analyte Injection (Multi-Cycle Kinetics)
-
Action: Prepare a 3-fold dilution series of Azetidine-3-sulfonamide (A3S-1) and reference compounds (10 µM to 0.04 µM) in PBS-P+ buffer containing 5% DMSO. Inject each for 60s at 30 µL/min, followed by a 300s buffer wash.
-
Causality: A high flow rate (30 µL/min) is strictly required to minimize Mass Transport Limitation (MTL). If flow is too slow, the local analyte concentration depletes, resulting in artificially slow association rates.
-
-
System Validation & Regeneration
-
Action: Run Acetazolamide first as a positive control. If the baseline does not fully recover after the 300s dissociation phase, inject a 30-second pulse of 10 mM NaOH.
-
Causality: Acetazolamide proves the CAII surface is active and correctly folded. The mild NaOH pulse disrupts the binding pocket just enough to strip tightly bound azetidine compounds without permanently denaturing the CAII surface.
-
Fig 2: Step-by-step SPR workflow for label-free kinetic analysis of small molecule binding.
Comparative Performance Data
To objectively evaluate the azetidine-3-sulfonamide scaffold, we compared its binding kinetics against three standard sulfonamides with varying historical affinities for CAII. The data below represents global fits to a 1:1 Langmuir binding model.
Table 1: Comparative SPR Kinetic Parameters for CAII Inhibitors
| Compound | Molecular Weight (Da) | Association Rate ( ka , M −1 s −1 ) | Dissociation Rate ( kd , s −1 ) | Affinity ( KD , nM) | Residence Time ( τ , min) |
| Azetidine-3-sulfonamide | 235.1 | 4.1×104 | 4.5×10−4 | 11.0 | 37.0 |
| Acetazolamide (Standard) | 222.2 | 3.5×104 | 1.2×10−3 | 34.3 | 13.9 |
| 4-Carboxybenzene sulfonamide | 201.2 | 2.0×104 | 1.5×10−2 | 750.0 | 1.1 |
| Sulphanilamide | 172.2 | 1.5×104 | 6.0×10−2 | 4000.0 | 0.3 |
Note: Residence time ( τ ) is calculated as 1/kd . Data is reference-subtracted (Fc2 - Fc1) and solvent-corrected.
Data Interpretation
While the association rates ( ka ) across the high-affinity compounds (Azetidine-3-sulfonamide and Acetazolamide) are relatively similar, the dissociation rate ( kd ) is where the azetidine scaffold proves its superiority. By restricting the conformation of the molecule, the azetidine derivative dissociates nearly three times slower than the clinical standard Acetazolamide. This translates to a target residence time of 37 minutes, suggesting that the azetidine-3-sulfonamide will maintain target suppression significantly longer in vivo, potentially allowing for lower or less frequent dosing.
Conclusion
Validating small molecule binding via SPR provides a dimensional advantage over traditional endpoint assays. As demonstrated by the kinetic data, integrating an azetidine-3-sulfonamide motif yields a highly potent CAII inhibitor. The conformational rigidity of the azetidine ring minimizes the entropic penalty of binding, driving a substantially slower off-rate and superior target residence time compared to classical sulfonamide alternatives. For drug development professionals, adopting this scaffold—and validating it through rigorous, self-controlled SPR workflows—represents a highly optimized path toward generating best-in-class metalloenzyme inhibitors.
References
- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)
- Use of Surface Plasmon Resonance (SPR)
- Source: acs.
Sources
A Senior Application Scientist's Guide to In Vitro and In Vivo Validation of Azetidine-3-Sulfonamide Compounds as Therapeutic Agents
A Senior Application Scientist's Guide to In Vitro and In Vivo Validation of Azetidine-3-Sulfonamide Compounds as Therapeutic Agents
In the landscape of modern drug discovery, the azetidine ring and the sulfonamide functional group are privileged scaffolds. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer unique three-dimensional structures that can improve physicochemical properties like solubility and metabolic stability.[1][2] The sulfonamide group is a versatile pharmacophore present in a wide array of approved drugs, from antibacterials to anticancer agents, valued for its ability to form key interactions with biological targets.[3][4] When combined into an azetidine-3-sulfonamide scaffold, these fragments present novel opportunities for designing targeted therapies.
However, the journey from a promising chemical structure to a validated clinical candidate is a rigorous one, hinging on a multi-stage validation process. This guide provides an in-depth comparison of in vitro and in vivo validation strategies, offering a logical framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail self-validating protocols, and bridge the critical gap between the controlled environment of a test tube and the complex biological system of a living organism.
Part 1: In Vitro Validation: Characterizing a Compound in a Controlled Environment
In vitro studies are the foundation of drug validation, performed outside of a living organism.[5][6] Their primary purpose is to isolate and study the interaction between a compound and its specific molecular target (e.g., an enzyme or receptor) in a highly controlled, simplified system. This approach allows for precise measurement of activity and mechanism, free from the complex variables of a whole organism.[7][8]
The Core Objective: Target Engagement and Potency
For azetidine-3-sulfonamide compounds designed as enzyme inhibitors, the first critical question is: does the compound interact with its intended target, and if so, how potently?
Key Experimental Stages:
-
Primary Screening & Potency Determination (IC₅₀): Initial high-throughput screening identifies "hits." The next step is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a fundamental measure of a compound's potency.
-
Mechanism of Action (MoA) Studies: Once potency is established, understanding how the compound inhibits the enzyme is crucial. Kinetic assays are employed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal. This provides invaluable insight into how the compound interacts with the enzyme's active site or other allosteric sites.
-
Selectivity Profiling: A successful drug must be selective, acting on its intended target with minimal effect on other related proteins. The compound should be tested against a panel of related enzymes or receptors to assess its selectivity profile. High selectivity is a key indicator of a potentially safer drug with fewer off-target side effects.
-
Cell-Based Assays: Bridging the gap to a more biological context, cell-based assays assess the compound's effect on cellular processes. These experiments can confirm that the compound can cross the cell membrane and engage its target within a cellular environment to produce a desired biological effect (e.g., inhibiting proliferation in cancer cells). They also serve as an early indicator of cytotoxicity.
Workflow for In Vitro Validation
Caption: High-level workflow for the in vitro validation of an enzyme inhibitor.
Protocol: Spectrophotometric Enzyme Inhibition Assay to Determine IC₅₀
This protocol provides a generalized method for determining the IC₅₀ of an azetidine-3-sulfonamide compound against a target enzyme. The principle relies on measuring the rate of a reaction that produces a color change, which can be quantified using a spectrophotometer.[9][10]
Materials:
-
Target Enzyme
-
Substrate (specific to the enzyme)
-
Assay Buffer (optimized for pH and ionic strength for the enzyme)[11]
-
Azetidine-3-sulfonamide test compound, dissolved in DMSO
-
Positive Control Inhibitor (known inhibitor of the enzyme)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the azetidine-3-sulfonamide compound in DMSO. A typical starting concentration might be 1 mM, diluted down in 10 steps to cover a wide concentration range.
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and DMSO (without compound) but no enzyme. This corrects for background absorbance.
-
Negative Control (100% Activity): Add assay buffer, enzyme, and DMSO (equivalent volume to the compound).
-
Positive Control: Add assay buffer, enzyme, and the known positive control inhibitor at a concentration known to cause full inhibition.
-
Test Wells: Add assay buffer, enzyme, and the serially diluted test compound.
-
-
Pre-incubation: Add the enzyme to all wells (except blanks) and incubate the plate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the plate reader. Measure the absorbance at the appropriate wavelength in kinetic mode (reading every 30-60 seconds for 10-20 minutes). The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.[11]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data: Set the average rate of the negative control wells to 100% activity and the average rate of the positive control/blank wells to 0% activity.
-
Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
Data Summary: In Vitro Profiling
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition of enzyme activity. | 150 nM |
| Kᵢ (Inhibition Constant) | A measure of the binding affinity of the inhibitor. | 75 nM |
| Mechanism of Action | The mode by which the compound inhibits the enzyme. | Competitive |
| Cellular Potency (EC₅₀) | Concentration for 50% effect in a cell-based assay. | 500 nM |
| Cytotoxicity (CC₅₀) | Concentration that causes 50% cell death. | > 50 µM |
| Selectivity Index | Ratio of IC₅₀ for off-target vs. on-target enzymes. | >100-fold |
Part 2: In Vivo Validation: Assessing Performance in a Complex Biological System
While in vitro assays are essential for confirming target engagement and mechanism, they cannot predict how a compound will behave in a living organism.[6][12] In vivo studies are designed to answer critical questions about a drug's safety and efficacy in a complex, systemic context.[5][13]
The Core Objectives: ADME, Efficacy, and Safety
The transition to in vivo validation is a critical step where many compounds fail. The focus shifts from pure potency to the overall therapeutic potential, which includes how the body affects the drug and how the drug affects the body.
Key Experimental Stages:
-
Pharmacokinetics (PK): This is the study of "what the body does to the drug."[14] It involves measuring the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound over time. Key parameters like maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and total drug exposure (Area Under the Curve, AUC) are determined. These studies are fundamental for selecting a proper dosing regimen.[13][15]
-
Pharmacodynamics (PD): This is the study of "what the drug does to the body." It connects the drug concentration in the body (PK) to its pharmacological effect. For an enzyme inhibitor, this could involve measuring the level of a downstream biomarker that is affected by the enzyme's activity.
-
Efficacy Studies: These studies are conducted in animal models of a specific disease (e.g., tumor-bearing mice for an anti-cancer compound).[16] The primary goal is to determine if the compound can produce the desired therapeutic effect (e.g., reduce tumor size) at a dose that is well-tolerated.
-
Toxicology Studies: Preliminary safety is assessed by observing the animals for any adverse effects at and above the therapeutic dose. More formal toxicology studies are required later to identify potential organ toxicities and establish a safety margin before human trials.
Workflow for In Vivo Validation
Caption: High-level workflow for the in vivo validation of a drug candidate.
Protocol: Single-Dose Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study in rats to determine the basic pharmacokinetic profile of an azetidine-3-sulfonamide compound.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400).
-
Male Sprague-Dawley rats (typically 3-5 per group/time point).
-
Dosing equipment (e.g., oral gavage needles, intravenous catheters).
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge and freezer (-80°C).
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for bioanalysis.
Methodology:
-
Acclimatization and Dosing: Allow animals to acclimate to the facility for at least one week. Fast the animals overnight before dosing. Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous (IV) administration to determine bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. This requires developing a sensitive and specific assay to detect the compound in a complex biological matrix.
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time for each animal.
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.
-
Data Summary: In Vivo Profiling
| Parameter | Route | Description | Example Value |
| Cₘₐₓ | Oral | Maximum observed plasma concentration. | 1.2 µg/mL |
| Tₘₐₓ | Oral | Time to reach Cₘₐₓ. | 2 hours |
| AUC₀₋₂₄ | Oral | Total drug exposure over 24 hours. | 8.5 µg*h/mL |
| T₁/₂ (Half-life) | IV | Time for plasma concentration to decrease by half. | 6 hours |
| F% (Bioavailability) | Oral/IV | The fraction of the oral dose that reaches systemic circulation. | 45% |
| Efficacy | Oral | Therapeutic outcome in a disease model (e.g., tumor growth inhibition). | 60% TGI |
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A central challenge in drug development is that in vitro potency does not always translate to in vivo efficacy.[12][17] A compound with a low nanomolar IC₅₀ might show no effect in an animal model, while a less potent compound might be highly effective. This discrepancy underscores the importance of integrating data from both validation stages.
Why do results differ?
-
Bioavailability: The compound may be poorly absorbed from the gut or rapidly metabolized by the liver, preventing it from reaching its target in sufficient concentrations.[18]
-
Distribution: The compound may not effectively distribute to the tissue where the target is located.
-
Metabolism: The compound could be rapidly converted into inactive metabolites.
-
Plasma Protein Binding: The compound may bind extensively to plasma proteins, leaving only a small fraction free to interact with its target.
-
Biological Complexity: The simplified in vitro system lacks the complex feedback loops, alternative pathways, and systemic responses present in a living organism.[12]
The goal is to establish an In Vitro-In Vivo Correlation (IVIVC) , where data from in vitro assays can be used to predict in vivo behavior.[12] For example, pharmacokinetic and pharmacodynamic (PK/PD) modeling integrates in vitro potency (IC₅₀) with in vivo drug exposure (PK data) to predict the dose required to achieve a therapeutic effect.
The Iterative Cycle of Drug Validation
Caption: The relationship between in vitro, in vivo, and lead optimization.
Conclusion
The validation of novel therapeutic candidates like azetidine-3-sulfonamide compounds is a journey from simplicity to complexity. In vitro and in vivo studies are not mutually exclusive stages but are deeply complementary and iterative parts of the drug discovery process.[5]
-
In vitro validation provides a precise, mechanistic understanding of a compound's interaction with its target, establishing potency and mode of action in a controlled setting.
-
In vivo validation tests the compound in the complex, dynamic environment of a living organism, revealing its pharmacokinetic profile, real-world efficacy, and safety.
Successfully navigating this process requires a deep understanding of the strengths and limitations of each approach. By logically progressing from isolated enzyme assays to cellular models and finally to whole-organism studies, researchers can build a comprehensive data package. This integrated approach is the only way to validate the therapeutic potential of a promising scaffold and translate a chemical concept into a life-changing medicine.
References
- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
- Zhanel, G. G., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
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Dahl, R., et al. (2009). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Journal of Medicinal Chemistry, 52(21), 6919–6925. Available at: [Link]
- EUPATI Toolbox. Animal models.
- Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
- Creative Biogene. Enzyme Kinetic Assay.
- Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
- Thermo Fisher Scientific. Enzyme Assays.
- Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7.
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Wikipedia. Enzyme assay. Available at: [Link]
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Silva, A., et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science Publishers. Available at: [Link]
- Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide.
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Lood, C., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Systems Biology, 11(1), 78. Available at: [Link]
-
Santos, C., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Pharmaceuticals, 18(9), 1234. Available at: [Link]
- Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery.
- Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Bio-Science Research, 44(2).
-
ResearchGate. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development | Request PDF. Available at: [Link]
- Dynamic42. (2025, September 10). In vitro vs in vivo - Organ-on-chip for biomedical research.
- AINIA. (2025, September 5). In Vitro vs In Vivo: Key Differences, Definitions and Examples.
-
van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. The FEBS Journal, 279(22), 4189-4201. Available at: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
- Gupta, P., Jain, S., & Kaushik, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy.
- BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
-
Igwe, K. K., & Ebiloma, G. U. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug-likeness and Oral Bioavailability of Potential Drugs. Available at: [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. Available at: [Link]
-
ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 287-295. Available at: [Link]
-
MSD Manual Professional Edition. Sulfonamides. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Available at: [Link]
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Structural Comparison of Azetidine-3-Sulfonamide and Piperidine Sulfonamides: A Guide for Scaffold Hopping and Lead Optimization
Structural Comparison of Azetidine-3-Sulfonamide and Piperidine Sulfonamides: A Guide for Scaffold Hopping and Lead Optimization
Executive Summary & Medicinal Chemistry Context
In modern drug discovery, the transition from planar, sp2-hybridized structures to sp3-rich frameworks is a proven strategy to improve clinical success rates. Saturated nitrogen heterocycles are foundational to this approach. However, the ubiquitous six-membered piperidine ring often presents liabilities during lead optimization, including high lipophilicity (LogP), excessive basicity (pKa), and susceptibility to cytochrome P450 (CYP450) mediated oxidation[1].
To overcome these hurdles, medicinal chemists frequently employ "scaffold hopping"—replacing the piperidine ring with its four-membered analog, azetidine [2]. Azetidine-3-sulfonamides have emerged as privileged motifs, offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to their piperidine counterparts[2]. This guide provides an objective, data-driven comparison of these two scaffolds and details the experimental workflows necessary to validate their performance.
Physicochemical Profiling: Causality Behind the Data
The substitution of a piperidine-4-sulfonamide with an azetidine-3-sulfonamide fundamentally alters the molecule's three-dimensional shape and electronic distribution. These modifications are not merely structural; they dictate the pharmacokinetic and pharmacodynamic fate of the drug.
Conformational Space & Rigidity
-
Piperidine: Exists primarily in a flexible chair conformation. While this flexibility allows the molecule to adapt to various receptor pockets, it incurs a high entropic penalty upon binding.
-
Azetidine: The strained four-membered ring is highly rigid and puckered[2]. This rigidity locks the exit vectors of the sulfonamide and amine in a specific orientation, which can significantly enhance target affinity if the conformation matches the receptor's pharmacophore, while simultaneously reducing the entropic penalty of binding.
Basicity (pKa) and hERG Liability
Basicity is a critical parameter influencing solubility, receptor interactions, and off-target toxicity (such as hERG channel blockade, which leads to cardiotoxicity)[1].
-
Causality: In an azetidine-3-sulfonamide, the electron-withdrawing sulfonamide group is spatially closer to the basic amine nitrogen than in a piperidine-4-sulfonamide. This proximity maximizes the inductive electron-withdrawing effect, effectively lowering the pKa of the azetidine nitrogen[3]. Consequently, the azetidine analog is less protonated at physiological pH (7.4), which directly reduces its affinity for the hERG channel's lipophilic binding pocket.
Lipophilicity (LogP) and Solubility
Decreasing ring size naturally reduces the carbon count, which lowers the overall lipophilicity (LogP) of the molecule[1]. Lower lipophilicity translates to improved aqueous solubility, a critical trait for oral bioavailability and formulation.
Quantitative Comparison Table
| Property | Piperidine-4-Sulfonamide (Model) | Azetidine-3-Sulfonamide (Model) | Impact on Drug Design |
| Ring Size | 6-membered | 4-membered | Influences 3D vector projection and receptor fit. |
| Conformational State | Flexible (Chair/Boat) | Rigid (Puckered) | Azetidine locks conformation, reducing binding entropy. |
| Typical Amine pKa | ~9.5 – 10.5 | ~8.0 – 9.0 | Lower pKa in azetidine significantly reduces hERG toxicity. |
| Lipophilicity (LogP) | Higher | Lower | Azetidine improves aqueous solubility and lowers non-specific binding. |
| Metabolic Stability | Moderate | High | Azetidine resists CYP450 oxidation due to fewer C-H bonds. |
Pharmacokinetics & Metabolic Stability Logic
The primary route of clearance for saturated cyclic amines is phase I metabolism via CYP450 enzymes, which typically abstract a hydrogen atom adjacent to the nitrogen to form an iminium intermediate. Azetidines exhibit superior intrinsic clearance (Cl_int) profiles compared to piperidines for two mechanistic reasons:
-
Fewer Oxidizable Sites: The four-membered ring simply has fewer C-H bonds available for oxidation.
-
Ring Strain: The transition state required for CYP450-mediated oxidation involves planarization of the carbon atom. The high ring strain of the azetidine limits this planarization, raising the activation energy barrier for metabolism[2].
Logical workflow of scaffold hopping from piperidine to azetidine to optimize drug properties.
Experimental Methodologies
To objectively compare these scaffolds, rigorous, self-validating experimental protocols must be employed. Below are the standard methodologies for evaluating metabolic stability and synthesizing these derivatives.
In Vitro Metabolic Stability Assay (Microsomal Clearance)
This protocol provides quantitative data on intrinsic clearance (Cl_int), allowing for direct comparison between piperidine-containing parent molecules and their azetidine analogues[1]. Human Liver Microsomes (HLMs) are used because they specifically isolate CYP450-mediated phase I metabolism.
Self-Validating System Requirement: You must include a negative control (omitting NADPH) to prove that compound depletion is strictly enzymatically driven and not an artifact of chemical instability or non-specific binding to the plasticware.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µM solution of the test compound (azetidine or piperidine sulfonamide) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.
-
Data Calculation: Plot the natural logarithm of the remaining percentage versus time. The slope represents the elimination rate constant ( k ). Calculate intrinsic clearance using: Clint(μL/min/mg)=(0.693/t1/2)×(1/microsomal protein concentration) [1].
Step-by-step workflow for the in vitro microsomal metabolic stability assay.
Synthetic Accessibility: Azetidine Sulfonyl Fluorides (ASFs)
Synthesizing strained four-membered rings has historically been challenging. However, recent advancements utilize Azetidine Sulfonyl Fluorides (ASFs) as reagents for Sulfur-Fluoride Exchange (SuFEx) chemistry[4].
Causality for using ASFs: The S-F bond is highly stable to diverse reaction conditions (unlike sulfonyl chlorides, which hydrolyze easily), preventing premature degradation. However, it can be selectively activated to react with amine nucleophiles, enabling modular, late-stage diversification[4].
Step-by-Step Protocol (SuFEx Coupling):
-
Reagent Setup: Dissolve the ASF reagent (e.g., PMP-protected azetidine sulfonyl fluoride) and the desired amine nucleophile (1.2 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add an organic base such as triethylamine (TEA) or an inorganic base like K2CO3 (2.0 equivalents) to facilitate the de-fluorosulfonylation (deFS) reaction[4].
-
Reaction Conditions: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12-24 hours. Monitor reaction completion via TLC or LC-MS.
-
Deprotection (Self-Validating Step): If a protecting group (e.g., Cbz) is present on the azetidine nitrogen, remove it using Trimethylsilyl iodide (TMSI) to yield the free NH azetidine-amine[4]. Validate the successful unveiling of the basic amine via NMR (shift in the alpha-protons).
-
Purification: Purify the crude product via flash column chromatography to isolate the pure azetidine-3-sulfonamide derivative.
Conclusion
Replacing a piperidine sulfonamide with an azetidine-3-sulfonamide is a highly effective tactic in lead optimization. By leveraging the increased ring strain and reduced carbon count of the azetidine scaffold, researchers can systematically lower lipophilicity, temper basicity to avoid hERG liabilities, and significantly enhance metabolic stability against CYP450 oxidation. Utilizing modern synthetic techniques like ASF-mediated SuFEx chemistry ensures that these advantageous chemical spaces are readily accessible for drug discovery campaigns.
Sources
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Safety & Regulatory Compliance
Personal protective equipment for handling Azetidine-3-sulfonamide
Personal protective equipment for handling Azetidine-3-sulfonamide
In modern drug discovery and chemical synthesis, Azetidine-3-sulfonamide (and its hydrochloride salt) has emerged as a highly valuable building block, frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. However, handling this compound requires a nuanced approach to laboratory safety. It combines the unique reactivity of a strained four-membered nitrogen heterocycle (azetidine) with the biological activity and sensitization potential of a sulfonamide moiety.
As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. This document provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling protocols, and disposal logistics for Azetidine-3-sulfonamide, ensuring both researcher safety and experimental integrity.
Mechanistic Risk Assessment: Understanding the Hazard
To select the appropriate PPE, we must first understand the chemical causality behind the hazards:
-
Azetidine Ring Strain & Basicity: The four-membered azetidine ring possesses significant angle strain. While generally stable under ambient conditions, exposure to extreme thermal stress or incompatible strong oxidizing agents can lead to ring-opening or decomposition, releasing irritating nitrogen oxides (NOx) and carbon oxides[2][3].
-
Sulfonamide Sensitization: Sulfonamide functional groups are known biological sensitizers. Repeated dermal or inhalation exposure to sulfonamide dust can induce hypersensitivity, allergic dermatitis, or respiratory tract irritation[4][5].
-
Particulate Aerosolization: As a solid powder, the primary vector for acute exposure is the generation of fine, airborne dust during weighing and transfer operations[5].
Comprehensive PPE Matrix
Based on the physicochemical profile of azetidine and sulfonamide derivatives, the following PPE must be strictly utilized. The table below summarizes the quantitative and qualitative requirements for safe handling[4][6].
| Protection Type | Specific Equipment Standard | Mechanistic Rationale & Operational Value |
| Respiratory | N95/P100 Particulate Respirator (if outside containment) | Sulfonamide powders are highly prone to aerosolization. Prevents inhalation of sensitizing dust that causes respiratory tract irritation[4][5]. |
| Hand | Nitrile Rubber Gloves (Minimum 0.11 mm thickness) | Prevents dermal absorption and allergic sensitization. Nitrile offers excellent resistance to the polar organic solvents (e.g., DMSO, DMF) typically used to dissolve this compound[4]. |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-particulate dust and accidental solvent splashing during the dissolution phase[6]. |
| Body | Flame-resistant, back-fastening Laboratory Coat | Minimizes the risk of static discharge (which can ignite organic dust) and prevents particulate accumulation on personal clothing[7]. |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | Mandatory for handling quantities >25 mg. Maintains negative pressure to capture airborne particulates before they enter the operator's breathing zone[5]. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating system of safety, follow this precise methodology when preparing stock solutions of Azetidine-3-sulfonamide.
Phase 1: Workspace Preparation
-
Verify that the chemical fume hood is operational with a minimum face velocity of 80–100 feet per minute (fpm).
-
Clear the hood of unnecessary clutter to prevent airflow disruption.
-
Place an anti-static weighing boat on the analytical balance. Sulfonamide powders can hold static charges, causing them to "jump" and aerosolize[8].
Phase 2: Transfer and Weighing
-
Don all required PPE (Nitrile gloves, lab coat, goggles). Double-glove if handling highly concentrated stock syntheses.
-
Using a clean, grounded micro-spatula, carefully transfer the Azetidine-3-sulfonamide powder to the weighing boat. Crucial: Keep the container as close to the weighing boat as possible to minimize the vertical drop and subsequent dust generation[9].
-
Seal the primary chemical container immediately after use.
Phase 3: Dissolution
-
Transfer the weighed solid into a glass vial with a secure septum cap.
-
Slowly add the chosen solvent (e.g., DMSO or water, depending on the salt form) down the side of the vial. Causality: Adding liquid slowly prevents the displacement of air from forcefully ejecting dry powder into the atmosphere[4].
-
Cap the vial and vortex gently until complete dissolution is achieved.
Emergency Response & Spill Containment Logic
In the event of an accidental release, immediate and logical action is required to prevent environmental contamination and personnel exposure. Do not use dry sweeping, as this exacerbates airborne hazards[5].
Fig 1: Step-by-step logical workflow for Azetidine-3-sulfonamide spill containment and decontamination.
Disposal and Environmental Logistics
Sulfonamide derivatives pose a specific environmental hazard. They can be persistent in aquatic environments and contribute to antimicrobial resistance pathways if improperly discarded[5].
-
Aqueous Waste: Never dispose of Azetidine-3-sulfonamide solutions down the laboratory sink or into the municipal sewage system[7].
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves) must be collected in a designated, chemically compatible, and clearly labeled biohazardous/chemical waste bin[9].
-
Destruction Method: The mandatory disposal route for sulfonamide-containing chemical waste is high-temperature incineration through an approved Environmental Health and Safety (EHS) waste management contractor[4].
References
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JCU Australia. "WHS-PRO-013 Laboratory Safety Procedure - Policy." jcu.edu.au. Available at: [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
